molecular formula C11H13FO2 B12868828 2-Fluoro-4-isobutylbenzoic acid

2-Fluoro-4-isobutylbenzoic acid

Katalognummer: B12868828
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: UHZPKXRCPWYODU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-isobutylbenzoic acid is an aromatic organic compound that belongs to the class of fluorobenzoic acids. This compound is characterized by the presence of a fluorine atom and an isobutyl group attached to the benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isobutylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield. Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing various fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-isobutylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and isobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-isobutylbenzoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-isobutylbenzoic acid involves its interaction with specific molecular targets and pathways The fluorine atom and isobutyl group contribute to its binding affinity and reactivity The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorobenzoic acid: A simpler analog with only a fluorine atom attached to the benzene ring.

    4-Fluorobenzoic acid: Another isomer with the fluorine atom in the para position.

    2-Fluoro-4-hydroxybenzoic acid: A compound with a hydroxyl group instead of an isobutyl group.

Uniqueness

2-Fluoro-4-isobutylbenzoic acid is unique due to the presence of both a fluorine atom and an isobutyl group, which impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

2-fluoro-4-(2-methylpropyl)benzoic acid

InChI

InChI=1S/C11H13FO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI-Schlüssel

UHZPKXRCPWYODU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC(=C(C=C1)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.